molecular formula C7H9Br2NO B1377666 1-(2-Bromoethyl)-1,2-dihydropyridin-2-one hydrobromide CAS No. 1423024-94-5

1-(2-Bromoethyl)-1,2-dihydropyridin-2-one hydrobromide

Cat. No.: B1377666
CAS No.: 1423024-94-5
M. Wt: 282.96 g/mol
InChI Key: ORJHTXIFPXVTQH-UHFFFAOYSA-N
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Description

1-(2-Bromoethyl)-1,2-dihydropyridin-2-one hydrobromide is a chemical compound that belongs to the class of brominated organic compounds It is characterized by the presence of a bromoethyl group attached to a dihydropyridinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromoethyl)-1,2-dihydropyridin-2-one hydrobromide typically involves the bromination of an appropriate precursor. One common method involves the reaction of ethanolamine with hydrobromic acid, followed by further chemical modifications to introduce the dihydropyridinone ring . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, where ethanolamine is reacted with hydrobromic acid in the presence of a catalyst. The reaction mixture is then purified through various techniques such as crystallization or distillation to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromoethyl)-1,2-dihydropyridin-2-one hydrobromide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted dihydropyridinone derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Bromoethyl)-1,2-dihydropyridin-2-one hydrobromide is unique due to the presence of both the bromoethyl group and the dihydropyridinone ring.

Properties

IUPAC Name

1-(2-bromoethyl)pyridin-2-one;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO.BrH/c8-4-6-9-5-2-1-3-7(9)10;/h1-3,5H,4,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORJHTXIFPXVTQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C=C1)CCBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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